
Sulphurous acid, gold potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphurous acid, gold potassium salt is a chemical compound with the molecular formula AuH₃KO₃S It is a gold-containing compound that combines sulphurous acid and potassium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves dissolving gold chloride (AuCl₃) in water and then adding potassium sulphite (K₂SO₃) to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sulphurous acid, gold potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.
Reduction: It can be reduced to elemental gold and potassium sulphite.
Substitution: The gold ion in the compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are typical reducing agents.
Substitution Reactions: These reactions often require the presence of ligands or complexing agents to facilitate the exchange of metal ions.
Major Products Formed
Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).
Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).
Substitution: Various metal sulphites depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Sulphurous acid, gold potassium salt has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in gold-based therapies, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions.
Industry: Utilized in electroplating processes and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with biological molecules and cellular components. The gold ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of immune responses. This compound’s anti-inflammatory and antimicrobial effects are attributed to these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Gold Chloride (AuCl₃): Another gold-containing compound used in similar applications but with different reactivity and properties.
Potassium Gold Cyanide (KAu(CN)₂): Used in electroplating and gold recovery processes.
Gold Sodium Thiomalate (AuNa(S₂C₃H₄O₂)): Used in the treatment of rheumatoid arthritis.
Uniqueness
Sulphurous acid, gold potassium salt is unique due to its specific combination of gold, potassium, and sulphurous acid, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
28600-36-4 |
|---|---|
Fórmula molecular |
AuKO6S2 |
Peso molecular |
396.20 g/mol |
Nombre IUPAC |
potassium;gold(3+);disulfite |
InChI |
InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |
Clave InChI |
RRDWZGMHSCBIGX-UHFFFAOYSA-J |
SMILES canónico |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
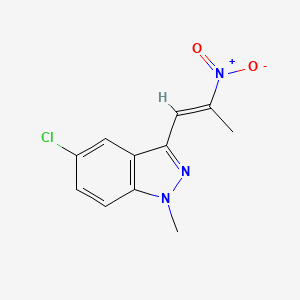
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
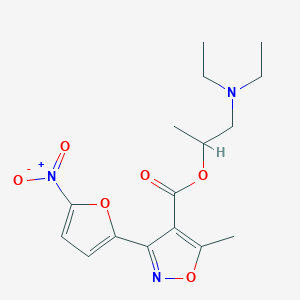
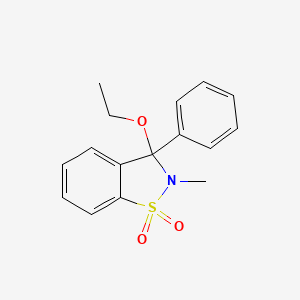
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
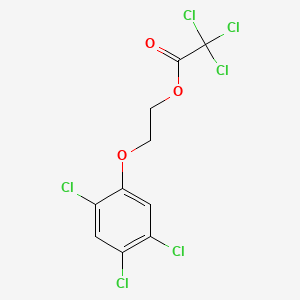
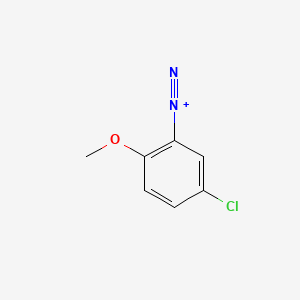
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
